Drospirenone/Ethinyl Estradiol

Description

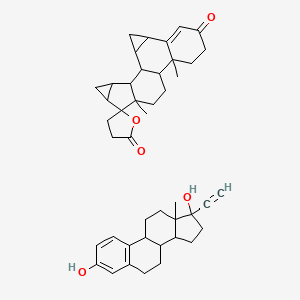

Structure

2D Structure

Properties

IUPAC Name |

10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFVGYYVXALAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethinyl Estradi-ol: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinyl estradiol (B170435) (EE), a synthetic derivative of the natural estrogen estradiol, is a cornerstone of hormonal contraception and hormone replacement therapy. Its efficacy and safety are intrinsically linked to its physicochemical properties and stability. This in-depth technical guide provides a comprehensive overview of the core chemical properties of ethinyl estradiol and a detailed analysis of its stability under various stress conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of pharmaceuticals containing ethinyl estradiol. All quantitative data is summarized in structured tables, and key experimental protocols and degradation pathways are detailed and visualized to facilitate understanding.

Core Chemical Properties

Ethinyl estradiol's biological activity and formulation characteristics are governed by its fundamental chemical properties. The introduction of an ethynyl (B1212043) group at the C17-alpha position of the estradiol steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] This modification, however, also influences its physicochemical behavior.

A summary of the key chemical and physical properties of ethinyl estradiol is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethinyl Estradiol

| Property | Value |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| Chemical Formula | C₂₀H₂₄O₂ |

| Molecular Weight | 296.41 g/mol |

| Melting Point | 182-184 °C (may also exist in a polymorphic form melting at 142-146 °C)[1] |

| Boiling Point | Decomposes before boiling |

| Appearance | White to creamy-white, odorless, crystalline solid. |

| Solubility | - Water: Very slightly soluble to practically insoluble.[2] - Organic Solvents: Soluble in ethanol, acetone, diethyl ether, and dioxane.[2] |

| pKa | 10.32 (Uncertain) for the phenolic hydroxyl group.[3] |

| LogP (Octanol/Water) | 3.7 - 4.2 |

Chemical Stability and Degradation Profile

The stability of ethinyl estradiol is a critical parameter that can affect the safety and efficacy of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Ethinyl estradiol is susceptible to degradation through several pathways, including oxidation, photolysis, and thermal stress. Forced degradation studies are essential to understand these pathways and to develop stability-indicating analytical methods.

2.1. Influence of pH and Hydrolysis

Forced degradation studies involving acid and alkali hydrolysis are performed to assess the stability of ethinyl estradiol in varying pH environments. While generally stable, prolonged exposure to strong acidic or alkaline conditions can lead to degradation. The phenolic hydroxyl group at C3 is weakly acidic, with a pKa of approximately 10.32, making the molecule susceptible to reactions under basic conditions.[3]

2.2. Oxidative Degradation

Ethinyl estradiol is susceptible to oxidative degradation, particularly at the phenolic A-ring.[4] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including hydroxylated and ring-opened species.[4][5] Studies have shown that the initial products of oxidation can sometimes exhibit estrogenic activity, underscoring the importance of complete degradation in environmental remediation contexts.[5]

2.3. Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of ethinyl estradiol.[6][7] Photodegradation studies have identified monohydroxy, dihydroxy, and dehydrogenated derivatives as major degradation products. The presence of certain colorants, such as FD&C Red No. 3, has been shown to cause a quantitative interaction with ethinyl estradiol upon exposure to light, leading to discoloration throughout the tablet.[6]

2.4. Thermal Stability

Ethinyl estradiol is a crystalline solid with a melting point between 182-184 °C.[1] Thermoanalytical studies indicate that anhydrous ethinyl estradiol exhibits good thermal stability up to approximately 177 °C. The main thermal decomposition process occurs in a single step between 175-375 °C.[3]

A summary of ethinyl estradiol's behavior under forced degradation conditions is presented in Table 2.

Table 2: Summary of Ethinyl Estradiol Degradation

| Stress Condition | Observations |

| Acid Hydrolysis | Subjected to degradation under forced conditions. |

| Alkaline Hydrolysis | Subjected to degradation under forced conditions. |

| Oxidation (e.g., H₂O₂) | Degradation occurs, primarily at the phenolic A-ring, leading to hydroxylated and ring-opened products.[4][5] |

| Photolysis (UV/Light) | Significant degradation with first-order kinetics; formation of hydroxylated and dehydrogenated derivatives.[6] |

| Thermal (Dry Heat) | Stable up to approximately 177 °C, with major decomposition occurring at higher temperatures. |

Visualization of Pathways and Workflows

3.1. Degradation Pathways

The following diagram illustrates the key degradation pathways for ethinyl estradiol under oxidative and photolytic stress.

Caption: Simplified degradation pathways of ethinyl estradiol.

3.2. Logical Relationships of Physicochemical Properties

The interplay of ethinyl estradiol's chemical properties dictates its behavior in pharmaceutical formulations and biological systems.

References

- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethinylestradiol | 57-63-6 [m.chemicalbook.com]

- 4. KEGG DRUG: Ethinyl estradiol [kegg.jp]

- 5. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 6. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Mechanism of Action of Drospirenone on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (B1670955) (DRSP), a fourth-generation synthetic progestin, is distinguished by a unique pharmacological profile that closely mimics that of endogenous progesterone. Beyond its primary progestogenic activity, drospirenone exhibits potent anti-mineralocorticoid and noteworthy anti-androgenic properties. This technical guide provides a comprehensive examination of the molecular mechanism underlying drospirenone's interaction with the androgen receptor (AR). It includes a detailed analysis of its binding affinity, its functional antagonism of androgen-induced signaling, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in steroid hormone research and drug development.

Quantitative Data Summary

The interaction of drospirenone with the androgen receptor has been quantified through various in vitro assays. The following tables summarize key data on its receptor binding affinity and functional anti-androgenic potency, providing a comparative perspective against other relevant steroids.

Table 1: Comparative Receptor Binding Affinity of Drospirenone and Other Steroids

| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Reference Ligand = 100%] | Reference(s) |

| Drospirenone | Androgen Receptor (AR) | 0.6 [Dihydrotestosterone] | [1] |

| Progesterone Receptor (PR) | 42 [Progesterone] | [1] | |

| Mineralocorticoid Receptor (MR) | 100 - 500 [Aldosterone] | [1] | |

| Glucocorticoid Receptor (GR) | Low / Negligible [Dexamethasone] | [1] | |

| Estrogen Receptor (ER) | No detectable binding | [2][3] | |

| Progesterone | Androgen Receptor (AR) | Low | [4] |

| Cyproterone (B1669671) Acetate (B1210297) | Androgen Receptor (AR) | High | [5] |

| Spironolactone (B1682167) | Androgen Receptor (AR) | Moderate | [5] |

Table 2: Functional Anti-Androgenic Potency of Drospirenone

| Compound | Potency Comparison | Experimental Model | Reference(s) |

| Drospirenone | Approximately one-third the potency of cyproterone acetate. | Inhibition of accessory sex organ growth in castrated, testosterone-substituted male rats. | [6] |

| More potent than spironolactone. | In vivo animal models. | [4] | |

| Up to tenfold higher than progesterone. | Ovariectomized rats. | [7] |

Signaling Pathways and Mechanism of Action

Drospirenone exerts its anti-androgenic effects primarily through direct competitive antagonism of the androgen receptor. The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), homodimerization, and translocation of the AR-ligand complex into the nucleus. Within the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Drospirenone, as a competitive antagonist, binds to the ligand-binding domain (LBD) of the androgen receptor. However, this binding does not induce the conformational changes necessary for full receptor activation. Consequently, drospirenone inhibits the nuclear translocation of the AR, its binding to AREs, and the subsequent transcription of androgen-dependent genes. This blockade of androgen-mediated gene expression underlies its clinical anti-androgenic effects.

Experimental Protocols

The characterization of drospirenone's interaction with the androgen receptor relies on established in vitro assays. The following sections provide detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of drospirenone for the androgen receptor.

Materials:

-

Receptor Source: Cytosol preparation from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (a synthetic androgen).

-

Test Compound: Drospirenone.

-

Reference Compound: Dihydrotestosterone (DHT).

-

Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, DTT, and glycerol.

-

Wash Buffer: Assay buffer without DTT.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Receptor Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol fraction containing the androgen receptor. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [³H]-R1881.

-

Increasing concentrations of unlabeled drospirenone or the reference compound (DHT).

-

A constant amount of the receptor preparation.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled DHT).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Transfer the contents of the assay plate to a 96-well filter plate. Apply a vacuum to separate the bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drospirenone - Wikipedia [en.wikipedia.org]

- 5. Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Drospirenone as a Spironolactone Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (B1670955) (DRSP), a fourth-generation progestin, is a synthetic analogue of the potassium-sparing diuretic and aldosterone (B195564) antagonist, spironolactone (B1682167). This technical guide provides an in-depth examination of the pharmacological profile of drospirenone, with a specific focus on its relationship to spironolactone. Drospirenone is distinguished from other progestins by its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, closely mimicking the profile of endogenous progesterone. This document summarizes key quantitative data on receptor binding affinities and pharmacokinetics, details the experimental protocols for assessing its activity, and illustrates the underlying signaling pathways. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals involved in the study and development of steroidal drugs.

Introduction

Drospirenone is a synthetic progestin derived from 17α-spirolactone, the same class of compounds as spironolactone.[1][2] Unlike traditional progestins, drospirenone was specifically designed to exhibit a pharmacological profile more akin to natural progesterone, notably possessing antimineralocorticoid and antiandrogenic properties.[3][4] These characteristics are a direct result of its structural similarity to spironolactone, a well-known mineralocorticoid receptor (MR) and androgen receptor (AR) antagonist.[5][6] This guide delves into the comparative pharmacology of drospirenone and spironolactone, providing a technical foundation for understanding its clinical applications in contraception and hormone replacement therapy.[3]

Receptor Binding and Signaling Pathways

The pharmacological effects of drospirenone and spironolactone are mediated through their interaction with various steroid hormone receptors. Their binding affinities dictate their potency and selectivity.

Quantitative Receptor Binding Affinity

The following table summarizes the available data on the receptor binding affinities of drospirenone and spironolactone. It is important to note that direct comparative studies measuring the inhibition constant (Ki) for both compounds under identical experimental conditions are limited. The data presented is a compilation from various sources and should be interpreted with this in mind.

| Receptor | Ligand | Drospirenone | Spironolactone | Reference Compound |

| Progesterone Receptor (PR) | Progesterone | High Affinity | Low/Negligible Affinity | Progesterone |

| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) | Low Affinity | Moderate Affinity | Dihydrotestosterone |

| Mineralocorticoid Receptor (MR) | Aldosterone | High Affinity | High Affinity | Aldosterone |

| Glucocorticoid Receptor (GR) | Dexamethasone | Very Low Affinity | Very Low Affinity | Dexamethasone |

Note: "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on compiled literature. Specific Ki or IC50 values can vary between studies. Some studies indicate drospirenone's antiandrogenic potency is five- to ten-fold higher than that of progesterone.[4]

Signaling Pathways

Drospirenone and spironolactone exert their effects by modulating the signaling pathways of the mineralocorticoid and androgen receptors.

Both drospirenone and spironolactone act as competitive antagonists at the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone. This leads to a mild natriuresis (excretion of sodium and water) and potassium retention.[3][5]

Drospirenone and spironolactone also exhibit antiandrogenic effects by competitively blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (DHT) to the androgen receptor.[4][6]

Pharmacokinetics

The pharmacokinetic profiles of drospirenone and spironolactone exhibit some key differences, particularly in their metabolism and half-life.

| Parameter | Drospirenone | Spironolactone |

| Oral Bioavailability | ~76% | Highly variable, increased with food |

| Protein Binding | 95-97% (to albumin) | >90% |

| Metabolism | Extensively metabolized to inactive metabolites. | Rapidly and extensively metabolized to active metabolites (e.g., canrenone).[7][8] |

| Elimination Half-life | ~30 hours | Parent compound: ~1.4 hours; Active metabolites: 16.5 hours (canrenone).[7][9] |

| Time to Peak (Tmax) | 1-2 hours | ~2.6 hours.[9] |

| Excretion | Urine and feces | Primarily urine, secondarily in bile.[8] |

Experimental Protocols

The pharmacological activities of drospirenone and spironolactone are characterized using a combination of in vitro and in vivo assays.

In Vitro Assays

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., cytosol from rat kidneys for MR, or a cell line overexpressing the human receptor) is prepared.

-

Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (drospirenone or spironolactone).

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

This reporter gene assay measures the functional consequence of AR binding by quantifying the activation or inhibition of gene transcription.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3 or LNCaP) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression. For antagonist testing, cells are co-treated with the androgen and varying concentrations of the test compound (drospirenone or spironolactone).

-

Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the androgen alone. A dose-response curve is generated to determine the IC50 value for the antagonist activity of the test compound.

In Vivo Assays

The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic properties of a substance.

Detailed Methodology (as per OECD Test Guideline 441):

-

Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a recovery period, the animals are treated daily for 10 consecutive days with the test substance (drospirenone or spironolactone) and a reference androgen agonist (e.g., testosterone propionate).

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: A statistically significant decrease in the weights of at least two of the five tissues in the groups receiving the test substance plus the androgen agonist, compared to the group receiving the androgen agonist alone, indicates antiandrogenic activity.

The antimineralocorticoid activity is assessed by measuring the natriuretic and kaliuretic effects in an animal model.

Detailed Methodology:

-

Animal Model: Adrenalectomized male rats are often used to eliminate endogenous mineralocorticoid production. These animals are maintained on a fixed sodium and potassium intake.

-

Treatment: The animals are administered a mineralocorticoid (e.g., aldosterone or fludrocortisone) to induce sodium retention and potassium excretion. The test group is co-administered the mineralocorticoid and the test substance (drospirenone or spironolactone).

-

Urine Collection and Analysis: Urine is collected over a specified period, and the concentrations of sodium and potassium are measured.

-

Data Analysis: The urinary sodium-to-potassium ratio (Na+/K+) is calculated. A significant increase in this ratio in the presence of the test substance, compared to the mineralocorticoid-only control, indicates antimineralocorticoid activity.

Conclusion

Drospirenone's pharmacological profile, as a spironolactone analogue, is characterized by its unique combination of progestogenic, antimineralocorticoid, and antiandrogenic activities. This profile is a direct consequence of its specific binding affinities for the progesterone, mineralocorticoid, and androgen receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of drospirenone and other novel steroidal compounds. A thorough understanding of its pharmacology is essential for optimizing its clinical use and for the development of future generations of selective steroid receptor modulators. While this guide provides a comprehensive overview, it is important to acknowledge that direct comparative data for drospirenone and spironolactone across all pharmacological parameters from single studies are not always available, necessitating a careful and integrated interpretation of the existing literature.

References

- 1. Drospirenone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drospirenone and Spironolactone Interaction: Risks and Management | empathia.ai [empathia.ai]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. youtube.com [youtube.com]

The Molecular Architecture and Biological Activity of Drospirenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (B1670955) (DRSP) is a synthetic progestin, a derivative of 17α-spirolactone, that has garnered significant attention in the fields of contraception and hormone replacement therapy.[1] Its unique pharmacological profile, which closely mimics that of endogenous progesterone (B1679170), sets it apart from other synthetic progestins. Drospirenone exhibits potent progestogenic activity coupled with clinically relevant antimineralocorticoid and antiandrogenic properties.[2][3] This distinct combination of activities is a direct consequence of its specific molecular structure and its corresponding binding affinities for various steroid hormone receptors. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship of drospirenone, detailing its interactions with key receptors, the experimental methodologies used to characterize its activity, and the signaling pathways it modulates.

Molecular Structure and Physicochemical Properties

Drospirenone, chemically known as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, is a synthetic steroid with a molecular formula of C24H30O3 and a molecular weight of 366.5 g/mol .[4] Its structure is notable for the presence of a γ-lactone ring at the C-17 position, a feature shared with the mineralocorticoid receptor antagonist spironolactone. The activity of mineralocorticoid antagonists is dependent on this γ-lactone ring.[5] The substituent at the C-7 position is also crucial for activity as it sterically hinders the interaction of C-7-unsubstituted agonists like aldosterone.[5]

Structure-Activity Relationship: Receptor Binding Profile

The unique pharmacological effects of drospirenone are directly attributable to its binding affinity profile for a range of steroid hormone receptors. It demonstrates a high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), a lower affinity for the androgen receptor (AR), and negligible affinity for the glucocorticoid receptor (GR) and estrogen receptor (ER).[2][6]

Data Presentation: Quantitative Binding Affinity

The following table summarizes the binding affinity of drospirenone for key steroid hormone receptors, presenting quantitative data for easy comparison.

| Receptor | Ligand Type | Drospirenone Binding Affinity (Ki or IC50 in nM) | Reference Ligand | Reference Ligand Binding Affinity (Ki or IC50 in nM) | Reference |

| Progesterone Receptor (PR) | Agonist | ~3.3 | Progesterone | ~1 | [2][6] |

| Mineralocorticoid Receptor (MR) | Antagonist | ~10 | Aldosterone | ~1 | [7] |

| Androgen Receptor (AR) | Antagonist | ~111 | Dihydrotestosterone (DHT) | ~1 | [8] |

| Glucocorticoid Receptor (GR) | - | >1000 | Dexamethasone | ~1 | [2][6] |

Signaling Pathways and Mechanism of Action

Drospirenone exerts its biological effects by modulating the signaling pathways of the receptors to which it binds.

Progesterone Receptor (PR) Agonist Activity

As a progestin, drospirenone acts as an agonist at the progesterone receptor.[9] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. This activity is responsible for its contraceptive effects, including ovulation inhibition and changes in the cervical mucus and endometrium.[5]

References

- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone Receptor | BioChemPartner [biochempartner.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drospirenone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Receptor Binding Affinity of Drospirenone and Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of drospirenone (B1670955) and ethinyl estradiol (B170435), two key components of hormonal contraceptives. This document delves into their quantitative binding profiles, the experimental methodologies used for these assessments, and the associated signaling pathways.

Introduction

Drospirenone (DRSP) is a synthetic progestin that is a derivative of spironolactone.[1] It is unique among progestins due to its pharmacological profile, which closely mimics that of endogenous progesterone (B1679170), exhibiting potent progestogenic, antimineralocorticoid, and antiandrogenic activities.[2] Ethinyl estradiol (EE) is a synthetic estrogen that is widely used in combination with progestins in oral contraceptives.[3][4] The clinical efficacy and side-effect profile of combined oral contraceptives are largely determined by the specific binding characteristics of their progestin and estrogen components to various steroid hormone receptors. Understanding these interactions at a molecular level is crucial for drug development and for predicting clinical outcomes.

Quantitative Receptor Binding Affinity

The binding affinity of drospirenone and ethinyl estradiol to a range of steroid receptors has been quantified in numerous in vitro studies. The following tables summarize the relative binding affinities (RBA) of these compounds, providing a comparative look at their receptor interaction profiles.

Drospirenone Receptor Binding Affinity

Drospirenone exhibits a high affinity for the progesterone and mineralocorticoid receptors, which underpins its progestational and antimineralocorticoid effects.[1][5] Its antiandrogenic activity is a result of its ability to antagonize the androgen receptor.[1][6] Notably, drospirenone has no detectable binding affinity for the estrogen receptor.[2][5]

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |

| Progesterone Receptor (PR) | Progesterone | 42 | [2] |

| R5020 | ~30 | [2][7] | |

| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 | [2] |

| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | 0.6 | [2] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible | [2] |

| Estrogen Receptor (ER) | Estradiol | No detectable binding | [1][2] |

Ethinyl Estradiol Receptor Binding Affinity

Ethinyl estradiol is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] Studies have shown that its affinity for ERα is comparable to or even greater than that of the natural ligand, estradiol.[4][8]

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Ethinyl Estradiol (%) | Reference(s) |

| Estrogen Receptor α (ERα) | Estradiol | 194 - 233 | [4] |

| Estrogen Receptor β (ERβ) | Estradiol | 38 - 151 | [4] |

Experimental Protocols: Competitive Radioligand Binding Assay

The receptor binding affinities of drospirenone and ethinyl estradiol are typically determined using a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from its specific receptor.

Principle

The assay is based on the principle of competitive binding, where the unlabeled test compound (e.g., drospirenone) competes with a constant concentration of a radiolabeled ligand for a limited number of receptor binding sites. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Methodology

A generalized protocol for a competitive radioligand binding assay involves the following steps:

-

Receptor Preparation: A source of the target receptor is required. This is typically a cytosol preparation from specific tissues known to express the receptor (e.g., uterine tissue for progesterone and estrogen receptors) or cell lines that have been engineered to overexpress the receptor.[2]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for the progesterone receptor) and varying concentrations of the unlabeled test compound (the competitor).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[9]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]

-

Data Analysis:

-

Competition Curve: The amount of bound radioligand is plotted against the concentration of the competitor compound. This generates a sigmoidal competition curve.[2]

-

IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve.[2]

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[2]

-

Signaling Pathways

Steroid hormones, including progestins and estrogens, exert their biological effects primarily by binding to intracellular nuclear receptors. These ligand-activated receptors then function as transcription factors to modulate the expression of target genes.

General Steroid Receptor Signaling Pathway

The classical mechanism of steroid hormone action involves the following key steps:

-

Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to its specific receptor in the cytoplasm or nucleus.[2][10]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs).[10]

-

Dimerization and Nuclear Translocation: The activated receptor-hormone complexes typically dimerize and translocate to the nucleus if they are not already there.[11]

-

DNA Binding: In the nucleus, the receptor dimers bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[12]

-

Recruitment of Co-regulators and Transcription Modulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the target genes by RNA polymerase II.[13] This leads to either an increase or decrease in the synthesis of specific proteins, ultimately resulting in a physiological response.

Specific Signaling Pathways

While the general pathway is conserved, the specific receptors and target genes differ for progestogens, estrogens, androgens, and mineralocorticoids.

-

Progesterone Receptor (PR) Signaling: Progesterone, or a progestin like drospirenone, binds to the progesterone receptor (PR).[14] This leads to the regulation of genes involved in the menstrual cycle, pregnancy, and embryogenesis.[15] In addition to the classical genomic pathway, non-genomic actions of PR have been described, involving the rapid activation of cytoplasmic signaling cascades like the MAPK pathway.[15][16]

-

Estrogen Receptor (ER) Signaling: Ethinyl estradiol binds to estrogen receptors (ERα and ERβ).[4] The activated ERs regulate the transcription of genes that control a wide range of physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.[17][18] Estrogen signaling also has non-genomic pathways that involve membrane-associated ERs and the activation of kinase cascades such as the PI3K/AKT and MAPK pathways.[12][19]

-

Androgen Receptor (AR) Signaling: Drospirenone acts as an antagonist at the androgen receptor. It competes with androgens like testosterone (B1683101) and dihydrotestosterone (DHT) for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.[1][6] This antagonism is responsible for its antiandrogenic effects, such as the management of acne.[20]

-

Mineralocorticoid Receptor (MR) Signaling: Drospirenone also acts as an antagonist at the mineralocorticoid receptor, competing with aldosterone.[21] Aldosterone binding to the MR typically promotes the expression of genes involved in sodium and water reabsorption in the kidneys.[22][23] By blocking this interaction, drospirenone exerts a mild diuretic effect, which can help to counteract the estrogen-induced water retention.[5]

References

- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Articles [globalrx.com]

- 4. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. Drospirenone/ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 22. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 23. droracle.ai [droracle.ai]

Preclinical Pharmacology of the Drospirenone/Ethinyl Estradiol Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of the combined oral contraceptive containing drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE). The unique pharmacological profile of drospirenone, a fourth-generation progestin, in combination with the well-established synthetic estrogen, ethinyl estradiol, has resulted in a widely used contraceptive with distinct properties. This document delves into the pharmacodynamic and pharmacokinetic characteristics, as well as the toxicological profile, of this combination, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacodynamics

The contraceptive and non-contraceptive effects of the drospirenone/ethinyl estradiol combination are a result of the synergistic and complementary actions of its two components on various hormonal receptors and signaling pathways.

Receptor Binding Affinity

Drospirenone is a synthetic progestin with a pharmacological profile that closely resembles endogenous progesterone (B1679170). It exhibits high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), where it acts as an agonist and antagonist, respectively. It has a lower affinity for the androgen receptor (AR), acting as an antagonist, and negligible affinity for the estrogen receptor (ER) and glucocorticoid receptor (GR).[1][2] Ethinyl estradiol is a potent synthetic estrogen that primarily acts as an agonist at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3]

| Receptor | Ligand | Binding Affinity (Ki, Kd, or IC50 in nM) | Reference |

| Progesterone Receptor (PR) | Drospirenone | IC50 ~2 | [4] |

| Mineralocorticoid Receptor (MR) | Drospirenone | Ki ~24 | [4] |

| Androgen Receptor (AR) | Drospirenone | IC50 ~90 | [4] |

| Estrogen Receptor α (ERα) | Ethinyl Estradiol | Kd ~0.1-0.2 | [5] |

| Estrogen Receptor β (ERβ) | Ethinyl Estradiol | Kd ~0.1-0.2 | [5] |

Mechanism of Action

The primary mechanism of action for contraception is the inhibition of ovulation, which is achieved through the synergistic effects of drospirenone and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis. Ethinyl estradiol suppresses the release of follicle-stimulating hormone (FSH), thereby preventing follicular development. Drospirenone inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.[6][7]

Secondary contraceptive effects include changes in the cervical mucus, making it less permeable to sperm, and alterations in the endometrium that reduce the likelihood of implantation.[8]

Drospirenone's unique antimineralocorticoid activity counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), which can lead to sodium and water retention.[8][9] This property contributes to the neutral or even slight reduction in body weight and blood pressure observed in some users.[10] Furthermore, its antiandrogenic activity can be beneficial in managing androgen-related skin conditions like acne.[11]

Signaling Pathways

The biological effects of drospirenone and ethinyl estradiol are mediated through complex intracellular signaling pathways.

Drospirenone Signaling

As a progesterone receptor agonist, drospirenone binds to the PR in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The complex then binds to progesterone response elements (PREs) on target genes, modulating their transcription.[12] As a mineralocorticoid receptor antagonist, drospirenone competitively inhibits the binding of aldosterone (B195564) to the MR, thereby preventing the translocation of the MR to the nucleus and the subsequent transcription of aldosterone-responsive genes.[12]

Ethinyl Estradiol Signaling

Ethinyl estradiol primarily acts through estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors (genomic pathway). Upon binding EE, the ERs dimerize and translocate to the nucleus, where they bind to estrogen response elements (EREs) on target genes, regulating their expression. Ethinyl estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs, which activate various intracellular signaling cascades.[10][13][14]

Pharmacokinetics

The pharmacokinetic profiles of drospirenone and ethinyl estradiol have been characterized in several preclinical species. The following table summarizes key pharmacokinetic parameters.

| Species | Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Rat | Drospirenone | 1 (oral) | 35.7 | 161 | 2.5 | 10 | [15] |

| Rat | Ethinyl Estradiol | 1 (intragastric) | - | - | 2.3-3.0 (terminal) | 3 | [16] |

| Dog | Ethinyl Estradiol | 1 (intragastric) | - | - | 2.3-3.0 (terminal) | 9 | [16] |

| Monkey (Rhesus) | Drospirenone | 4 (oral) | - | - | - | - | [15] |

| Monkey (Rhesus) | Ethinyl Estradiol | 1 (intragastric) | - | - | 2.3-3.0 (terminal) | 0.6 | [16] |

Note: Direct comparative pharmacokinetic data for the combination in multiple preclinical species is limited in publicly available literature. The data presented are from studies on the individual components.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of drospirenone and ethinyl estradiol to their respective receptors.

Methodology: A competitive radioligand binding assay is commonly employed.

-

Preparation of Receptor Source: A cell line or tissue homogenate expressing the target receptor (e.g., human embryonic kidney cells transfected with the human progesterone receptor) is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-estradiol for ER) and varying concentrations of the unlabeled test compound (drospirenone or ethinyl estradiol).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ovulation Inhibition Assay in Rats

Objective: To assess the in vivo efficacy of the this compound combination in inhibiting ovulation.

Methodology:

-

Animal Model: Regularly cycling female adult rats (e.g., Sprague-Dawley or Wistar) are used. Vaginal smears are taken daily to monitor the estrous cycle.

-

Dosing: The test compound (this compound combination) or vehicle control is administered orally (e.g., by gavage) for a specified number of consecutive days, typically starting on the day of estrus.[7][17]

-

Ovulation Assessment: On the morning of the expected estrus following the treatment period, the animals are euthanized. The oviducts are dissected and flushed with a suitable medium.

-

Oocyte Counting: The flushed medium is examined under a microscope to count the number of cumulus-oocyte complexes. The absence of oocytes indicates complete inhibition of ovulation.

-

Data Analysis: The number of oocytes in the treated groups is compared to the vehicle control group. The dose at which ovulation is inhibited in 50% of the animals (ED50) can be calculated.[17]

Preclinical Safety Pharmacology

Preclinical safety pharmacology studies are conducted in accordance with ICH S7A guidelines to identify potential adverse effects on vital organ systems.[18][19]

Core Battery Studies:

-

Central Nervous System: A functional observational battery (FOB) and motor activity assessment are performed in rats to evaluate effects on behavior, coordination, and sensory and motor function.

-

Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or monkeys) are conducted to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro hERG channel assays are performed to evaluate the potential for QT interval prolongation.

-

Respiratory System: Respiratory rate and tidal volume are monitored in conscious animals (e.g., using whole-body plethysmography) to assess respiratory function.

Toxicology

Preclinical toxicology studies are essential to characterize the safety profile of the this compound combination.

Genotoxicity: In vitro and in vivo studies are conducted to assess the potential for DNA damage. One study reported that drospirenone and ethinyl estradiol, both individually and in combination, induced DNA damage in human breast cancer cells (MCF-7) in vitro (after metabolic activation) and in the bone marrow cells of female mice in vivo. The co-exposure resulted in a potentiation of genotoxicity.

Conclusion

The preclinical pharmacological profile of the this compound combination demonstrates a potent and effective oral contraceptive. The unique antimineralocorticoid and antiandrogenic properties of drospirenone contribute to its distinct clinical profile. The data summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this and other hormonal contraceptive agents. Further preclinical studies could continue to explore the long-term effects and nuanced molecular mechanisms of this widely used combination.

References

- 1. benchchem.com [benchchem.com]

- 2. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. medkoo.com [medkoo.com]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. eajournals.org [eajournals.org]

- 8. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. research.fsu.edu [research.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. slinda.uy [slinda.uy]

- 16. Half-lives in plasma and bioavailability of ethinylestradiol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. fda.gov [fda.gov]

The Influence of Drospirenone/Ethinyl Estradiol on Endometrial Tissue Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the combined oral contraceptive containing drospirenone (B1670955) and ethinyl estradiol (B170435) on the morphology of endometrial tissue. The information presented herein is curated from a range of clinical studies and scientific publications to support research and development in hormonal therapeutics.

Introduction

Drospirenone, a synthetic progestin, in combination with the synthetic estrogen ethinyl estradiol, is a widely used oral contraceptive.[1] Beyond its primary contraceptive action of inhibiting ovulation, this combination exerts significant effects on the endometrium, the lining of the uterus.[1] These effects are crucial not only for its contraceptive efficacy by rendering the endometrium less receptive to implantation but also for its therapeutic applications in various gynecological conditions. This document details the morphological, cellular, and molecular changes observed in endometrial tissue following treatment with drospirenone/ethinyl estradiol.

Mechanism of Action on the Endometrium

The combination of drospirenone and ethinyl estradiol primarily acts by suppressing ovulation.[2] Additionally, it induces changes in the cervical mucus and the endometrium.[1] Drospirenone, being a progestin, generally has an anti-proliferative effect on the endometrium, counteracting the proliferative stimulus of ethinyl estradiol. This leads to a thinner, less developed endometrium that is not suitable for embryo implantation.

Quantitative Data on Endometrial Morphological Changes

The following tables summarize the quantitative data from clinical studies on the morphological changes in the endometrium following the administration of this compound.

Table 1: Effects on Endometrial Thickness

| Study Population | Treatment Regimen | Duration of Treatment | Baseline Endometrial Thickness (mean ± SD) | Endometrial Thickness after Treatment (mean ± SD) | Percentage Change |

| Patients with endometriosis | 20 µg ethinyl estradiol / 3 mg drospirenone (Flexible MIB regimen) | 24 weeks | 10.7 ± 3.8 mm | 4.2 ± 2.4 mm | -60.7% |

| Healthy pre-menopausal women | 4 mg drospirenone only (24/4 regimen) | 13 cycles | 8.3 mm | 6.0 mm | -27.7% |

| Healthy pre-menopausal women (study completers) | 4 mg drospirenone only (24/4 regimen) | 13 cycles | 8.2 mm | 5.6 mm | -31.7% |

Table 2: Effects on Glandular and Stromal Morphology

| Study Population | Treatment Regimen | Duration of Treatment | Key Morphological Findings | Quantitative Changes |

| Healthy women with regular cycles | 30 µg ethinyl estradiol / 3 mg drospirenone | 3 months | Significant reduction in gland size, glandular epithelial height, and number of glands per square millimeter. | Data not specified quantitatively in the source. |

| Healthy women with regular cycles | 30 µg ethinyl estradiol / 3 mg drospirenone | 13 cycles | Atrophic appearance of the endometrium in 63% of subjects.[3] | - |

Table 3: Effects on Cellular Markers of Proliferation and Apoptosis

| Study Population | Treatment Regimen | Cellular Marker | Baseline Expression | Expression after Treatment | Key Findings |

| Patients with menorrhagia and dysmenorrhea | 30 µg ethinyl estradiol / 3 mg drospirenone | Ki-67 | Proliferative phase values | Significantly decreased | Expression returned to proliferative phase values 4-8 days after discontinuation.[4] |

| Patients with menorrhagia and dysmenorrhea | 30 µg ethinyl estradiol / 3 mg drospirenone | Cox-2 (in amenorrheic patients) | Not specified | Significantly inhibited in glandular epithelium | Increased expression was associated with breakthrough bleeding.[4] |

| Postmenopausal women | 1 mg 17β-estradiol / 2 mg drospirenone | ER and PR | Control levels | Higher immunoexpression in glandular epithelium and stroma compared to controls.[5] | - |

| Postmenopausal women | 1 mg 17β-estradiol / 2 mg drospirenone | Bcl-2 | Control levels | Higher immunoexpression in stroma and glandular epithelium compared to controls.[5] | Suggests a pro-apoptotic effect in the glandular epithelium.[5] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effects of this compound on endometrial tissue.

Clinical Study Design for Morphological Assessment

-

Objective: To assess the effects of a combined oral contraceptive containing 30 µg of ethinyl estradiol and 3 mg of drospirenone on endometrial morphometry.[3]

-

Study Design: An open, multicenter study consisting of one untreated pre-cycle and 13 treatment cycles.[3]

-

Participants: Forty women with a history of regular menstrual cycles. A mandatory 3-month period without any hormonal intake was required before the trial.[3]

-

Intervention: Administration of a combined oral contraceptive containing 30 µg of ethinyl estradiol and 3 mg of drospirenone.

-

Sample Collection:

-

Outcome Measures:

Immunohistochemical Analysis of Cellular Markers

-

Objective: To study the expression of Cox-2 and Ki-67 in the endometrium of patients using an oral contraceptive containing 3 mg of drospirenone and 30 µg of ethinyl estradiol.[4]

-

Participants: Forty-three patients of reproductive age with symptoms of menorrhagia and dysmenorrhea. Twelve were in the proliferative phase (control group), and 31 were current or recent users of the oral contraceptive.[4]

-

Tissue Preparation: Endometrial tissue was obtained via resection.[4]

-

Immunohistochemistry Protocol:

-

Tissue samples are fixed in formalin and embedded in paraffin.

-

Sections are cut and mounted on slides.

-

Deparaffinization and rehydration of the tissue sections.

-

Antigen retrieval is performed to unmask the epitopes.

-

Incubation with primary antibodies against Ki-67 and Cox-2.

-

Incubation with a secondary antibody conjugated to a detection system (e.g., HRP).

-

Visualization with a chromogen (e.g., DAB).

-

Counterstaining with hematoxylin.

-

Dehydration and mounting.

-

-

Analysis: The expression of Ki-67 and Cox-2 is assessed semi-quantitatively or quantitatively by scoring the intensity and percentage of stained cells.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound on endometrial tissue.

Caption: High-level overview of the systemic and local effects of this compound.

Caption: Simplified molecular signaling pathway in endometrial cells.

Experimental Workflow

Caption: Workflow for clinical studies assessing endometrial morphology.

References

- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Effect of a combined oral contraceptive containing 3 mg of drospirenone and 30 microg of ethinyl estradiol on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a continuous regimen of drospirenone 3 mg/ethinylestradiol 30 microg on Cox-2 and Ki-67 expression in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of drospirenone/estradiol on steroid receptors and Bcl-2 in the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxic Effects of Drospirenone and Ethinylestradiol in Human Breast Cells: A Technical Review

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the genotoxic effects of drospirenone (B1670955) (DRSP) and ethinylestradiol (EE), two synthetic hormones commonly used in oral contraceptives, on human breast cells. Drawing from key in vitro studies, this document summarizes the evidence demonstrating that both DRSP and EE can induce DNA damage in the human mammary cancer cell line MCF-7. A critical finding is that this genotoxicity is contingent upon metabolic activation, suggesting that the parent compounds themselves are not directly damaging, but their metabolites are. Furthermore, co-exposure to both compounds results in a potentiation of DNA damage. This guide details the experimental protocols used to ascertain these effects, presents the quantitative data in structured tables, and visualizes the proposed mechanistic pathways and experimental workflows to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

Drospirenone, a fourth-generation synthetic progestin, and ethinylestradiol, a potent synthetic estrogen, are key active ingredients in widely prescribed combined oral contraceptives. While effective for their intended use, the long-term safety of these exogenous hormones, particularly concerning carcinogenesis, is a subject of ongoing research. The International Agency for Research on Cancer (IARC) classifies steroidal estrogens and estrogen-progestin combinations as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans.

The underlying mechanisms of hormone-associated breast cancer are complex, involving both receptor-mediated effects on cell proliferation and metabolism-driven genotoxic insults. This whitepaper focuses on the latter, consolidating the direct experimental evidence for DNA damage in human breast cells induced by DRSP and EE and exploring the biochemical pathways that may be responsible for these genotoxic effects.

Experimental Evidence of Genotoxicity in Human Breast Cells

The primary evidence for the genotoxicity of drospirenone and ethinylestradiol in a human breast cell context comes from in vitro studies utilizing the estrogen and progesterone (B1679170) receptor-positive MCF-7 cell line.

Key Findings: DNA Damage Assessment by Alkaline Comet Assay

-

Metabolism is Required for Genotoxicity : Neither drospirenone nor ethinylestradiol induced significant DNA damage when applied to MCF-7 cells alone. However, when co-incubated with a mice liver S9 fraction to simulate metabolic activation, both compounds caused a significant, concentration-dependent increase in DNA damage[1]. This strongly indicates that metabolites of DRSP and EE, rather than the parent drugs, are the ultimate genotoxic agents[1].

-

Concentration-Dependent DNA Damage : With metabolic activation, drospirenone induced DNA damage at concentrations of 1, 10, and 100 µM. Ethinylestradiol induced damage at 1 and 10 µM, but not at the lower concentration of 0.1 µM[1].

-

Potentiation of Genotoxicity : The co-administration of median doses of DRSP and EE with metabolic activation resulted in a synergistic increase in DNA damage, exceeding the effects of each compound administered alone[1]. This potentiation is a critical consideration for combination therapies and suggests a heightened risk when both hormones are present[1][2].

Quantitative Data on DNA Damage

The following tables summarize the quantitative data from the alkaline comet assay performed on MCF-7 cells after 72 hours of exposure. DNA damage is represented as the percentage of DNA in the comet tail (% Tail DNA).

Table 1: Genotoxicity of Drospirenone (DRSP) in MCF-7 Cells

| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | Mean % Tail DNA ± SD |

|---|---|---|---|

| Vehicle Control | - | No | 2.94 ± 0.81 |

| Positive Control (Cyclophosphamide) | 13.7 µM | Yes | 36.60 ± 3.02 |

| Drospirenone | 1 | No | 4.48 ± 0.64 |

| Drospirenone | 10 | No | 5.04 ± 0.74 |

| Drospirenone | 100 | No | 6.19 ± 1.01 |

| Drospirenone | 1 | Yes | 9.73 ± 1.25 |

| Drospirenone | 10 | Yes | 15.11 ± 1.34 |

| Drospirenone | 100 | Yes | 22.38 ± 2.01 |

Data sourced from Mir et al., 2020.

Table 2: Genotoxicity of Ethinylestradiol (EE) in MCF-7 Cells

| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | Mean % Tail DNA ± SD |

|---|---|---|---|

| Vehicle Control | - | No | 3.01 ± 0.76 |

| Positive Control (Cyclophosphamide) | 13.7 µM | Yes | 35.18 ± 2.88 |

| Ethinylestradiol | 0.1 | No | 4.11 ± 0.58 |

| Ethinylestradiol | 1 | No | 4.98 ± 0.69 |

| Ethinylestradiol | 10 | No | 5.88 ± 0.94 |

| Ethinylestradiol | 0.1 | Yes | 6.04 ± 0.88 |

| Ethinylestradiol | 1 | Yes | 11.21 ± 1.39 |

| Ethinylestradiol | 10 | Yes | 17.04 ± 1.84 |

Data sourced from Mir et al., 2020.

Table 3: Potentiation of Genotoxicity by Co-Exposure in MCF-7 Cells

| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | Mean % Tail DNA ± SD |

|---|---|---|---|

| Vehicle Control | - | Yes | 3.11 ± 0.84 |

| Positive Control (Cyclophosphamide) | 13.7 µM | Yes | 34.81 ± 3.11 |

| Drospirenone | 10 | Yes | 14.93 ± 1.48 |

| Ethinylestradiol | 1 | Yes | 10.88 ± 1.21 |

| DRSP + EE | 10 + 1 | Yes | 24.16 ± 2.13 |

Data sourced from Mir et al., 2020.

Experimental Protocols

The following section details the methodologies employed in the key in vitro genotoxicity studies.

Cell Culture and Treatment Protocol

-

Cell Line : MCF-7 (human breast adenocarcinoma cell line), which is positive for both estrogen and progesterone receptors.

-

Culture Conditions : Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).

-

Test Compounds : Drospirenone and Ethinylestradiol are dissolved in a suitable solvent like DMSO. Cyclophosphamide is used as a positive control, as it is a known genotoxin that requires metabolic activation.

-

Metabolic Activation : A liver S9 fraction from Aroclor 1254-induced mice is used at a concentration of 1% (v/v) in the cell culture medium, along with a cofactor mix (e.g., NADP, G6P), to simulate hepatic metabolism.

-

Exposure Protocol : MCF-7 cells are seeded in multi-well plates. After adherence, they are exposed to various concentrations of the test compounds, with and without the S9 metabolic activation system, for a period of 72 hours.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is performed to quantify DNA strand breaks in individual cells.

-

Cell Harvesting : After the 72-hour treatment, cells are harvested by trypsinization and washed.

-

Embedding : A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis : The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight to dissolve cell and nuclear membranes, leaving behind the DNA-protein matrix (nucleoids).

-

Alkaline Unwinding : Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis : An electric field is applied, causing the negatively charged, relaxed, and broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining : Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).

-

Visualization and Scoring : Slides are examined under a fluorescence microscope. The images are captured and analyzed using specialized software to calculate the percentage of DNA in the comet tail, which is directly proportional to the amount of DNA damage.

Caption: Workflow for assessing genotoxicity in MCF-7 cells.

Proposed Mechanisms of Genotoxicity

The requirement of metabolic activation points towards specific biochemical pathways that convert DRSP and EE into DNA-reactive molecules. The two primary proposed mechanisms are the formation of genotoxic estrogen metabolites and the induction of oxidative stress.

Estrogen Metabolism and DNA Adduct Formation

The genotoxicity of estrogens is often linked to their metabolic conversion into catechol estrogens and subsequently into highly reactive quinones.

-

Hydroxylation : Ethinylestradiol, like endogenous estradiol, can be hydroxylated by cytochrome P450 enzymes (CYPs) to form catechol estrogens (e.g., 2-hydroxy-EE and 4-hydroxy-EE).

-

Oxidation to Quinones : These catechol estrogens can be further oxidized to form semiquinones and quinones.

-

DNA Adduct Formation : The resulting estrogen-quinones are potent electrophiles that can covalently bind to DNA, forming depurinating adducts. These adducts lead to the removal of DNA bases, creating apurinic sites that can result in mutations during DNA replication if not repaired correctly.

References

Methodological & Application

Application Notes: In Vitro Models for Studying Drospirenone/Ethinyl Estradiol Effects on Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral contraceptives containing a combination of progestins and estrogens are widely used. The effects of these synthetic hormones on breast tissue are of significant interest, particularly in the context of breast cancer. Drospirenone (B1670955) (DRSP), a fourth-generation progestin, and ethinyl estradiol (B170435) (EE), a synthetic estrogen, are common components of such formulations. Understanding their combined effect on breast cancer cells is crucial for assessing their safety and potential therapeutic implications. These application notes provide a framework for utilizing in vitro models to dissect the cellular and molecular responses of breast cancer cells to a DRSP/EE combination.

The in vitro studies outlined here focus on evaluating the impact of DRSP/EE on cell viability, apoptosis, and cell cycle progression in well-established human breast cancer cell lines. Furthermore, we provide protocols to investigate the underlying molecular mechanisms by examining key signaling pathways and regulatory proteins. The data suggest that the effects of DRSP/EE can be complex, exhibiting both anti-proliferative and genotoxic potential depending on the cellular context and dosage.

Key Research Findings

Effects on Cell Proliferation

Studies have shown that the addition of progestogens, including drospirenone, can significantly reduce estrogen-induced proliferation in human breast cancer cell lines.[1] In estrogen and progesterone (B1679170) receptor-positive (ER+/PR+) cell lines such as T-47D and HCC1500, drospirenone in combination with estradiol has been shown to inhibit proliferation.[2][3] Notably, at a concentration of 10 μM, drospirenone demonstrated a more potent inhibitory effect on the proliferation of T-47D cells when compared to other synthetic progestins like levonorgestrel (B1675169) and medroxyprogesterone (B1676146) acetate.[2][3]

Induction of Apoptosis and Genotoxicity

Conversely, there is evidence to suggest that drospirenone and ethinyl estradiol can induce DNA damage in breast cancer cells. In MCF-7 cells, both compounds were found to cause DNA damage, an effect that was potentiated upon co-exposure.[4][5][6] This genotoxic effect was observed to be dependent on metabolic activation.[4] Such findings highlight the dual nature of these compounds and underscore the importance of comprehensive in vitro evaluation.

Data Presentation

The following tables summarize the expected qualitative and semi-quantitative outcomes from the described experimental protocols. It is important to note that specific quantitative values such as IC50 will vary depending on the cell line, treatment duration, and specific experimental conditions.

| Cell Line | Hormone Receptor Status | Treatment | Expected Effect on Proliferation | Reference |

| T-47D | ER+/PR+ | Drospirenone (10 µM) + Estradiol | Significant Inhibition | [2][3] |

| HCC1500 | ER+/PR+ | Drospirenone + Estradiol | Significant Inhibition | [2][3] |

| MCF-7 | ER+/PR+ | Drospirenone + Ethinyl Estradiol | Potential for DNA damage | [4][5][6] |

| ZR75-1 | ER+/PR+ | Ethinyl Estradiol + Progestogens | Reduced Proliferation | [1] |

| Assay | Cell Line | Treatment | Parameter Measured | Expected Outcome | Reference |

| Comet Assay | MCF-7 | Drospirenone and Ethinyl Estradiol (co-exposure) | % Tail DNA | Increased DNA damage | [4] |

| Western Blot | ZR75-1, HCC1500 | Ethinyl Estradiol + Progestogens | Proliferation/Apoptosis Markers | Reduction in proliferation markers | [1] |

Mandatory Visualizations

Experimental Workflow

Figure 1: Experimental workflow for in vitro analysis.

Putative Signaling Pathway

Figure 2: Putative signaling pathways affected by DRSP/EE.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of a drospirenone/ethinyl estradiol combination on the metabolic activity and viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Drospirenone (DRSP) and Ethinyl Estradiol (EE) stock solutions

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the DRSP/EE combination in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of the DRSP/EE combination. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

-

At the end of each time point, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the DRSP/EE combination.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

DRSP/EE combination

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the DRSP/EE combination for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the DRSP/EE combination on cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

DRSP/EE combination

-

Cold 70% ethanol (B145695)

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the DRSP/EE combination for 24 or 48 hours.

-